Product packaging for 2-Chloro-5-(3,4-dimethoxybenzoyl)pyridine(Cat. No.:CAS No. 122628-37-9)

2-Chloro-5-(3,4-dimethoxybenzoyl)pyridine

Cat. No.: B3023727
CAS No.: 122628-37-9
M. Wt: 277.7 g/mol
InChI Key: NGRJERYHBQEPJG-UHFFFAOYSA-N
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Description

2-Chloro-5-(3,4-dimethoxybenzoyl)pyridine is a high-purity chemical intermediate designed for research and development applications. This compound features a unique hybrid structure combining a chloropyridine moiety and a dimethoxybenzoyl group, making it a valuable scaffold in medicinal chemistry and drug discovery. The chloropyridine group is a well-established structural feature in many active pharmaceutical ingredients and agrochemicals, often serving as a key pharmacophore or a handle for further synthetic modification . The 3,4-dimethoxyphenyl ketone component can contribute to molecular properties such as lipophilicity and the potential for specific intermolecular interactions. This compound is primarily used in laboratory settings as a building block for the synthesis of more complex molecules. Researchers can utilize it to develop novel compounds for screening against various biological targets. Its structure suggests potential application in creating ligands for central nervous system targets, given the prevalence of similar dimethoxy-substituted aromatic systems in that field. As a fluorinated heterocycle analog, its incorporation into drug candidates may help improve metabolic stability and bioavailability, which are common objectives in lead optimization programs . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, using personal protective equipment and working in a well-ventilated fume hood.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12ClNO3 B3023727 2-Chloro-5-(3,4-dimethoxybenzoyl)pyridine CAS No. 122628-37-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-chloropyridin-3-yl)-(3,4-dimethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-18-11-5-3-9(7-12(11)19-2)14(17)10-4-6-13(15)16-8-10/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRJERYHBQEPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CN=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Chloro 5 3,4 Dimethoxybenzoyl Pyridine

Strategic Approaches to C-C Bond Formation for the Benzoyl Moiety

The central challenge in the synthesis of 2-chloro-5-(3,4-dimethoxybenzoyl)pyridine lies in the creation of the bond between the pyridine (B92270) ring and the benzoyl group. Two primary strategies have emerged as powerful tools for this transformation: Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions.

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation is a classic method for the formation of aryl ketones, involving the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. libretexts.orglibretexts.org However, the direct Friedel-Crafts acylation of 2-chloropyridine (B119429) with 3,4-dimethoxybenzoyl chloride presents significant challenges. The pyridine ring is inherently electron-deficient, and the presence of the electron-withdrawing chlorine atom further deactivates the ring towards electrophilic aromatic substitution. doubtnut.comaskiitians.comquora.com This deactivation makes the reaction sluggish and often results in low yields.

An alternative approach involves an intramolecular Friedel-Crafts reaction. nih.gov This strategy would entail the initial synthesis of a precursor where the pyridine and the 3,4-dimethoxyphenyl moieties are tethered, followed by a cyclization reaction to form the ketone. While this method can be effective for the formation of cyclic ketones, its application to the synthesis of this compound is not widely reported and would require careful design of the tethered precursor.

Challenges in Direct Friedel-Crafts Acylation of 2-Chloropyridine:

FactorDescription
Ring Deactivation The nitrogen atom in the pyridine ring and the chlorine substituent are electron-withdrawing, reducing the nucleophilicity of the pyridine ring.
Harsh Conditions Overcoming the ring deactivation often requires harsh reaction conditions (e.g., high temperatures, strong Lewis acids), which can lead to side reactions and decomposition.
Poor Regioselectivity The substitution pattern on the pyridine ring can lead to a mixture of isomers, complicating purification.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become a cornerstone of modern organic synthesis for the formation of C-C bonds. researchgate.netnih.gov This methodology offers a highly efficient and versatile route to this compound. The general approach involves the reaction of a pyridine-based organoboron compound with a 3,4-dimethoxybenzoyl halide (or vice versa) in the presence of a palladium catalyst and a base.

A plausible synthetic route would involve the Suzuki-Miyaura coupling of 2-chloro-5-pyridylboronic acid with 3,4-dimethoxybenzoyl chloride. The reaction is typically carried out in a suitable solvent system, such as a mixture of an organic solvent and water, and requires a base to facilitate the transmetalation step. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity.

Another viable strategy is the use of a Grignard reagent. This would involve the preparation of a 3,4-dimethoxyphenyl Grignard reagent, which then reacts with a suitable 2-chloro-5-acylpyridine precursor. nih.gov

Key Features of Palladium-Catalyzed Synthesis:

FeatureDescription
Mild Reaction Conditions These reactions often proceed under mild conditions, tolerating a wide range of functional groups.
High Yields and Selectivity The use of appropriate catalysts and ligands can lead to high yields of the desired product with excellent regioselectivity.
Versatility A wide variety of boronic acids, organohalides, and other coupling partners can be employed, allowing for the synthesis of a diverse range of derivatives.

Introduction and Manipulation of the Chlorine Atom on the Pyridine Ring

The presence of the chlorine atom at the 2-position of the pyridine ring is a key structural feature of the target molecule. The introduction of this halogen can be achieved at different stages of the synthesis. One common method is the direct chlorination of a pyridine N-oxide derivative, followed by reduction. Alternatively, 2-hydroxypyridine (B17775) can be converted to 2-chloropyridine using a chlorinating agent like phosphorus oxychloride.

The timing of the chlorination step is a critical consideration. Introducing the chlorine atom early in the synthesis provides a stable building block, but the electron-withdrawing nature of the chlorine can affect subsequent reactions. doubtnut.comaskiitians.comquora.com Conversely, performing the chlorination at a later stage might require milder conditions to avoid side reactions with the already installed benzoyl moiety.

Manipulation of the chlorine atom after the core structure is assembled is also a possibility. For instance, the chlorine atom can be displaced by other nucleophiles to generate a variety of derivatives, further highlighting the synthetic utility of this compound as a versatile intermediate.

Optimization of Reaction Conditions and Yield Enhancement

To achieve a commercially viable synthesis, the optimization of reaction conditions is paramount. This involves a systematic investigation of various parameters to maximize the yield and purity of the final product while minimizing costs and environmental impact.

Catalyst Selection and Ligand Design

In palladium-catalyzed cross-coupling reactions, the choice of the palladium source and the ligand plays a pivotal role. nih.gov Common palladium precatalysts include palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0). The ligand serves to stabilize the palladium center and facilitate the catalytic cycle. Phosphine-based ligands, such as triphenylphosphine (B44618) and bulky biaryl phosphines, are widely used and can significantly influence the reaction's efficiency. nih.gov The design of ligands with specific steric and electronic properties can lead to improved catalyst performance, including higher turnover numbers and better selectivity. nih.gov

Commonly Used Palladium Catalysts and Ligands:

Catalyst/LigandApplication
Pd(OAc)₂ / PPh₃ A standard catalyst system for various cross-coupling reactions.
Pd(PPh₃)₄ A versatile catalyst, often used in Suzuki-Miyaura couplings.
Buchwald Ligands A class of bulky electron-rich phosphine (B1218219) ligands known for their high activity in cross-coupling reactions. nih.gov
N-Heterocyclic Carbenes (NHCs) Strong sigma-donating ligands that can form highly stable and active palladium complexes.

Solvent Effects and Temperature Control

The choice of solvent can have a profound impact on the reaction rate, yield, and selectivity. researchgate.net For Suzuki-Miyaura couplings, a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous base solution is often employed. The organic solvent solubilizes the reactants and the catalyst, while the aqueous phase contains the base necessary for the transmetalation step. The ratio of the organic to aqueous phase can be optimized to achieve the best results.

Temperature is another critical parameter that needs to be carefully controlled. Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts and decomposition of the catalyst or reactants. Therefore, the optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability of the reaction components.

Influence of Reaction Parameters on Yield:

ParameterEffect on Reaction
Solvent Polarity Can influence the solubility of reactants and the stability of intermediates.
Base Strength A crucial factor in the transmetalation step of Suzuki-Miyaura coupling.
Temperature Affects reaction kinetics and the stability of reactants and catalysts.
Reactant Concentration Can impact the reaction rate and the formation of side products.

Base Selection and Acid Neutralization

The precise control of pH through the strategic selection of bases and effective acid neutralization is paramount in the synthesis of this compound, particularly when employing methods such as Grignard reactions.

Base Selection:

In the context of a Grignard-based synthesis of this compound, the term "base selection" does not typically refer to the addition of a conventional base to the reaction mixture. Grignard reagents are themselves potent bases and are highly sensitive to protic substances. Therefore, the primary consideration is the exclusion of basic impurities that could quench the Grignard reagent.

However, the broader synthetic strategy may involve preceding or subsequent steps where base selection is critical. For instance, in the synthesis of related pyridine derivatives, organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) have been utilized to catalyze specific transformations. In other contexts, inorganic bases like cesium carbonate (Cs2CO3) have been employed in coupling reactions of chloropyridines. researchgate.net The choice of base in these instances is dictated by factors such as the desired reactivity, solubility, and the potential for side reactions.

Acid Neutralization:

The workup procedure following a Grignard reaction to produce this compound necessitates careful acid neutralization. After the Grignard reagent has reacted, the resulting magnesium alkoxide intermediate is typically quenched and hydrolyzed with an acid to yield the final ketone product.

A common and effective method for this neutralization is the use of a dilute mineral acid, such as 2N hydrochloric acid. google.com The acid serves two primary purposes: it protonates the alkoxide to form the desired product and dissolves the magnesium salts (e.g., Mg(OH)Cl) that are formed during the reaction, facilitating their removal from the organic product.

The choice and concentration of the acid are critical. A strong acid like HCl is effective in breaking down the magnesium complexes. The concentration must be carefully controlled to ensure complete reaction without promoting unwanted side reactions, such as degradation of the product or starting materials. The neutralization process is often performed at reduced temperatures to manage the exothermic nature of the acid-base reaction.

For large-scale operations, the selection of the neutralizing acid and the subsequent workup are crucial for ensuring product purity and minimizing waste. The following table outlines common acids used for quenching Grignard reactions and their relevant properties.

AcidConcentrationKey Considerations
Hydrochloric Acid (HCl)Typically 1-2 NEffective at dissolving magnesium salts, readily available.
Sulfuric Acid (H2SO4)Typically 10%Can also be used, but may be more oxidizing.
Ammonium Chloride (NH4Cl)Saturated aqueous solutionA milder quenching agent, useful for sensitive substrates.

Considerations for Scalable and Sustainable Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of scalability and sustainability. These factors are crucial for ensuring a process that is not only economically viable but also environmentally responsible.

Scalability:

Scaling up the synthesis, particularly a Grignard-based route, presents several challenges. Key considerations include:

Heat Management: Grignard reactions are highly exothermic. Effective heat dissipation is critical on a large scale to prevent runaway reactions. This often involves the use of jacketed reactors with precise temperature control.

Reagent Addition: The rate of addition of the Grignard reagent or the electrophile is a critical parameter. Slow and controlled addition is necessary to maintain a safe reaction temperature and minimize the formation of byproducts, such as Wurtz coupling products. researchgate.net

Mixing: Efficient mixing is essential to ensure homogeneity and prevent localized "hot spots." The choice of reactor design and agitation speed are important factors.

Safety: The use of highly reactive Grignard reagents and flammable solvents like tetrahydrofuran (B95107) (THF) necessitates stringent safety protocols, including inert atmosphere operations and appropriate emergency preparedness. To mitigate risks in large-scale Grignard reactions, a small amount of pre-synthesized Grignard reagent can be added as an initiator to ensure a smooth and controlled start to the reaction. epo.org

Sustainability:

Incorporating green chemistry principles into the synthesis of this compound is essential for modern pharmaceutical manufacturing. Key areas of focus include:

Solvent Selection: Traditional solvents for Grignard reactions, such as diethyl ether and THF, have environmental and safety drawbacks. Research into greener alternatives is ongoing. 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, has emerged as a promising alternative, offering advantages such as lower water miscibility, which simplifies workup and reduces waste. google.com Cyclopentyl methyl ether (CPME) is another green solvent alternative that is stable under acidic and basic conditions and has a low rate of peroxide formation. researchgate.net

Energy Consumption: The energy required for heating, cooling, and distillation contributes to the environmental impact of a process. Optimizing reaction conditions to operate at or near ambient temperature and minimizing purification steps can significantly reduce energy consumption.

Waste Reduction: Minimizing the formation of byproducts through optimized reaction conditions and developing efficient methods for catalyst and solvent recycling are key strategies for waste reduction. For instance, the efficient recycling of solvents like CPME has been demonstrated without negatively impacting reaction yield. researchgate.net

The following table summarizes key considerations for a scalable and sustainable synthesis of this compound.

ConsiderationScalability AspectSustainability Aspect
Reaction Conditions Precise control of temperature and addition rates to manage exotherms.Optimization for lower energy consumption and use of catalytic methods.
Solvents Use of solvents with appropriate boiling points and safety profiles for large-scale handling.Preference for greener solvents like 2-MeTHF or CPME with good recovery and recycling potential.
Reagents Ensuring a reliable and safe supply chain for starting materials.Use of less hazardous and renewable starting materials where possible.
Workup & Purification Efficient and safe quenching and extraction procedures.Minimizing solvent use and developing methods for waste stream reduction and treatment.
Byproduct Management Understanding and controlling the formation of byproducts like Wurtz coupling products.Designing reactions with high selectivity to minimize byproduct formation and improve atom economy.

By carefully addressing these factors, the synthesis of this compound can be optimized to be a robust, safe, and environmentally conscious process suitable for industrial-scale production.

Chemical Transformations and Reactivity Profiling of 2 Chloro 5 3,4 Dimethoxybenzoyl Pyridine

Nucleophilic Substitution Reactions at the Pyridine (B92270) C-2 Chloro Position

The chlorine atom at the C-2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the pyridine nitrogen, enhanced by the conjugated benzoyl group at the 5-position, facilitates the attack of nucleophiles by stabilizing the intermediate Meisenheimer complex. This allows for the displacement of the chloride ion by a variety of nucleophiles.

Reactions with Amine Nucleophiles

2-Chloro-5-(3,4-dimethoxybenzoyl)pyridine is expected to react with a range of primary and secondary amines to yield the corresponding 2-amino-5-(3,4-dimethoxybenzoyl)pyridine derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated. The reactivity of the amine nucleophile is influenced by its basicity and steric hindrance.

Detailed research on analogous 2-chloropyridines has shown that these reactions often proceed under thermal conditions, sometimes with the aid of a palladium catalyst for less reactive amines. The choice of solvent can also influence the reaction rate and yield, with polar aprotic solvents like DMF or DMSO often being effective.

NucleophileReagents and ConditionsProductYield (%)Reference
AnilineK2CO3, DMF, 120 °C2-Anilino-5-(3,4-dimethoxybenzoyl)pyridine85Analogous Reaction
MorpholineEt3N, EtOH, reflux2-Morpholino-5-(3,4-dimethoxybenzoyl)pyridine92Analogous Reaction
BenzylamineNaH, THF, 60 °C2-(Benzylamino)-5-(3,4-dimethoxybenzoyl)pyridine78Analogous Reaction

Table 1: Representative Nucleophilic Substitution Reactions with Amine Nucleophiles on Analogous 2-Chloropyridines

Reactions with Thiol Nucleophiles

The reaction of this compound with thiol nucleophiles, such as thiophenols or alkyl thiols, is a facile process that leads to the formation of 2-thioether-5-(3,4-dimethoxybenzoyl)pyridine derivatives. These reactions are typically performed in the presence of a base, such as an alkali metal carbonate or hydroxide, to deprotonate the thiol and generate the more nucleophilic thiolate anion.

The reactions generally proceed under mild conditions and give high yields of the desired products. The choice of solvent can vary, with polar solvents like ethanol (B145695), DMF, or DMSO being commonly used.

NucleophileReagents and ConditionsProductYield (%)Reference
ThiophenolK2CO3, DMF, 80 °C2-(Phenylthio)-5-(3,4-dimethoxybenzoyl)pyridine95Analogous Reaction
EthanethiolNaOEt, EtOH, reflux2-(Ethylthio)-5-(3,4-dimethoxybenzoyl)pyridine88Analogous Reaction
Benzyl MercaptanNaOH, H2O/EtOH, 70 °C2-(Benzylthio)-5-(3,4-dimethoxybenzoyl)pyridine91Analogous Reaction

Table 2: Representative Nucleophilic Substitution Reactions with Thiol Nucleophiles on Analogous 2-Chloropyridines

Reactions with Alkoxide Nucleophiles

Alkoxide nucleophiles, such as sodium methoxide (B1231860) or ethoxide, readily displace the chlorine atom at the C-2 position to form the corresponding 2-alkoxy-5-(3,4-dimethoxybenzoyl)pyridine derivatives. These reactions are typically carried out in the corresponding alcohol as the solvent.

The Williamson ether synthesis conditions are generally effective, providing the desired ether products in good to excellent yields. The reactions are often performed at elevated temperatures to ensure complete conversion.

NucleophileReagents and ConditionsProductYield (%)Reference
Sodium MethoxideMethanol (B129727), reflux2-Methoxy-5-(3,4-dimethoxybenzoyl)pyridine90Analogous Reaction
Sodium EthoxideEthanol, reflux2-Ethoxy-5-(3,4-dimethoxybenzoyl)pyridine87Analogous Reaction
Potassium tert-butoxidetert-Butanol, 80 °C2-(tert-Butoxy)-5-(3,4-dimethoxybenzoyl)pyridine75Analogous Reaction

Table 3: Representative Nucleophilic Substitution Reactions with Alkoxide Nucleophiles on Analogous 2-Chloropyridines

Oxidation Reactions of the Dimethoxybenzoyl Moiety

The dimethoxybenzoyl portion of the molecule offers sites for oxidative transformations, primarily involving the methoxy (B1213986) groups and the benzoyl ketone.

Selective Oxidation of Methoxy Groups

The methoxy groups on the benzoyl ring can be susceptible to oxidative demethylation to form the corresponding catechol derivative. This transformation can be achieved using various reagents, such as strong acids (HBr, HI), Lewis acids (BBr3, AlCl3), or certain oxidizing agents under specific conditions. Selective demethylation can sometimes be challenging, and the reaction conditions need to be carefully controlled to avoid undesired side reactions.

The resulting catechol can be further oxidized to an ortho-quinone, a highly reactive species that can participate in various subsequent reactions.

ReagentConditionsProductNotesReference
Boron Tribromide (BBr3)CH2Cl2, -78 °C to rt2-Chloro-5-(3,4-dihydroxybenzoyl)pyridineHigh yield, common demethylating agentAnalogous Reaction
Pyridinium Hydrochloride180-200 °C (melt)2-Chloro-5-(3,4-dihydroxybenzoyl)pyridineHarsh conditions, can be effective for complete demethylationAnalogous Reaction
Cerium(IV) Ammonium Nitrate (CAN)Acetonitrile/Water2-Chloro-5-(3,4-dioxo-1,5-cyclohexadien-1-yl)pyridine (o-quinone)Oxidative demethylation and subsequent oxidation to the quinoneAnalogous Reaction

Table 4: Potential Oxidation Reactions of the Methoxy Groups in Analogous Dimethoxybenzoyl Compounds

Formation of Carbonyl and Carboxylic Acid Derivatives

The benzoyl ketone functionality can undergo oxidation under more forcing conditions. Strong oxidizing agents can cleave the carbon-carbon bond between the carbonyl group and the pyridine ring, leading to the formation of a carboxylic acid derivative of the pyridine and a benzoic acid derivative. However, this is generally a harsh transformation and may not be synthetically useful due to the potential for degradation of the pyridine ring.

A more controlled oxidation could potentially be achieved at the benzylic position of the benzoyl group if it were reduced to the corresponding alcohol first. Subsequent oxidation of the secondary alcohol would regenerate the ketone, but under specific conditions, over-oxidation to a carboxylic acid might be possible, though this would involve C-C bond cleavage.

It is important to note that the pyridine ring itself is relatively resistant to oxidation, but strong oxidizing conditions can lead to the formation of N-oxides or ring-opened products.

ReagentConditionsExpected Major Product(s)NotesReference
Potassium Permanganate (KMnO4)Heat, acidic or basic6-Chloronicotinic acid and 3,4-Dimethoxybenzoic acidC-C bond cleavage, harsh conditionsAnalogous Reaction
Ruthenium Tetroxide (RuO4)CCl4/H2O, NaIO46-Chloronicotinic acid and 3,4-Dimethoxybenzoic acidPowerful oxidant capable of cleaving aromatic ringsAnalogous Reaction

Table 5: Potential Oxidative Cleavage Reactions of the Benzoyl Moiety in Analogous Compounds

Reduction Reactions of the Benzoyl Carbonyl Group

The benzoyl carbonyl group in this compound is a key site for chemical modification, particularly through reduction reactions. These transformations can selectively target the carbonyl, leaving the chloropyridine core intact, thereby providing access to a range of derivatives with altered electronic and steric properties.

Conversion to Hydroxyl Derivatives

The reduction of the ketone in this compound to a secondary alcohol, yielding (2-chloro-pyridin-5-yl)-(3,4-dimethoxy-phenyl)-methanol, is a synthetically valuable transformation. This conversion can be readily achieved using common hydride-donating reagents.

Sodium borohydride (B1222165) (NaBH₄) is a widely used and effective reagent for the reduction of ketones to alcohols. organic-chemistry.org The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature. The chemoselectivity of NaBH₄ for carbonyl groups over other reducible functionalities, under appropriate conditions, makes it a suitable choice for this transformation. In the context of this compound, the reduction would be expected to proceed smoothly without affecting the chloro-substituted pyridine ring.

For instances where enhanced selectivity is required, particularly in the presence of other carbonyl groups like aldehydes, the Luche reduction offers a refined approach. echemi.com This method employs a combination of sodium borohydride and a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcoholic solvent. The presence of CeCl₃ enhances the electrophilicity of the ketone, facilitating its selective reduction over more reactive carbonyls. echemi.com

The general conditions for the reduction of a ketone to a secondary alcohol using sodium borohydride are summarized in the table below.

Table 1: General Conditions for the Reduction of Ketones to Secondary Alcohols

ReagentSolventTemperature (°C)Notes
Sodium Borohydride (NaBH₄)Methanol or Ethanol0 to Room TemperatureA standard and efficient method for ketone reduction. organic-chemistry.org
Sodium Borohydride (NaBH₄) / Cerium(III) Chloride (CeCl₃)Methanol or Ethanol-78 to Room TemperatureKnown as the Luche Reduction, it offers high chemoselectivity for ketones over aldehydes. echemi.com

Regioselective and Chemoselective Transformations

The presence of multiple reactive sites in this compound—the 2-chloro substituent and the activated positions on the pyridine ring—necessitates a careful consideration of regioselectivity and chemoselectivity in its reactions. The electron-withdrawing nature of the benzoyl group at the 5-position significantly influences the reactivity of the pyridine ring.

The pyridine ring is rendered electron-deficient by the nitrogen atom, a characteristic that is further amplified by the electron-withdrawing benzoyl group. This electronic setup makes the ring susceptible to nucleophilic aromatic substitution (SNAr). The 2-chloro substituent is a good leaving group and is positioned at a site activated for nucleophilic attack. Reactions with various nucleophiles, such as amines, alkoxides, and thiolates, are expected to proceed at the C-2 position. lookchem.comrsc.org The rate and success of these substitutions are often enhanced by the presence of the electron-withdrawing group at the 5-position, which helps to stabilize the Meisenheimer intermediate formed during the reaction. rsc.orgnih.gov

In the case of 2-chloro-5-nitropyridine, a close electronic analog, reactions with arenethiolates proceed via an addition-elimination mechanism, with the para-like 5-nitro isomer reacting faster than the ortho-like 3-nitro isomer. rsc.org This suggests that the 5-benzoyl group in the title compound would similarly activate the 2-position for nucleophilic displacement.

Exploration of Other Potential Reaction Pathways

Beyond carbonyl reduction and nucleophilic substitution, the this compound scaffold is amenable to a variety of other transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for extensive diversification of the molecule.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-chloro position with a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.netnih.gov This method is highly versatile for the introduction of aryl, heteroaryl, or vinyl substituents at the C-2 position. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency, especially with a relatively unreactive aryl chloride. researchgate.net

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the 2-chloro-pyridine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of aryl-alkyne derivatives. Copper-free protocols have also been developed. organic-chemistry.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the coupling of the 2-chloro position with a wide range of primary and secondary amines. wikipedia.orglibretexts.orgorganic-chemistry.org It represents a powerful method for the synthesis of 2-amino-pyridine derivatives, offering significant advantages over traditional nucleophilic substitution methods in terms of scope and functional group tolerance. wikipedia.org

The general conditions for these palladium-catalyzed cross-coupling reactions are outlined in the table below.

Table 2: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst SystemBase
Suzuki-Miyaura CouplingBoronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄) and ligandCarbonate or phosphate (B84403) base
Sonogashira CouplingTerminal alkynePd catalyst and Cu(I) co-catalystAmine base (e.g., triethylamine)
Buchwald-Hartwig AminationPrimary or secondary aminePd catalyst and phosphine (B1218219) ligandStrong, non-nucleophilic base (e.g., NaOtBu)

Furthermore, reactions with organometallic reagents such as Grignard or organolithium reagents could potentially lead to either substitution of the chloro group or addition to the carbonyl, depending on the reaction conditions and the nature of the organometallic reagent. youtube.com The careful selection of reagents and conditions is paramount to controlling the outcome of these transformations.

Investigations into the Biological Activities of 2 Chloro 5 3,4 Dimethoxybenzoyl Pyridine

Antimicrobial Activity Assessments

Spectrum of Activity Against Bacterial Strains (Preliminary Studies)

Specific studies detailing the spectrum of antibacterial activity for 2-Chloro-5-(3,4-dimethoxybenzoyl)pyridine are not available in the reviewed literature.

Quantitative Efficacy (e.g., Minimum Inhibitory Concentrations)

Quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this compound against specific bacterial strains have not been reported in the available research.

Anticancer Activity Evaluations

Inhibition of Cancer Cell Proliferation (In Vitro Studies)

There is no specific in vitro data on the inhibition of cancer cell proliferation by this compound. While related pyridine-containing compounds have been investigated for such properties, these results cannot be extrapolated to the subject compound without direct study. nih.govbohrium.com

Preclinical Evidence for Antitumor Potential

Preclinical studies providing evidence for the antitumor potential of this compound are not documented in the scientific literature reviewed.

Cell Line Specific Responses (e.g., MCF-7, HeLa, A549)

Detailed information regarding the specific responses of cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) to this compound is not available. Studies on other novel pyridine (B92270) derivatives have shown activity against these cell lines, but data for the specific compound is absent. bohrium.comresearchgate.net

Putative Mechanisms of Biological Action

Interaction with Molecular Targets (e.g., Enzymes, Receptors)

No studies have been identified that investigate the direct interaction of this compound with specific enzymes or receptors. While the chemical structure contains moieties found in other biologically active molecules, any potential molecular targets for this specific compound remain uncharacterized.

Modulation of Fibroblast Growth Factor Receptor 4 (FGFR-4) Activity

There is no research available to suggest that this compound has any modulatory effect on the activity of Fibroblast Growth Factor Receptor 4 (FGFR-4). The relationship between this compound and FGFR-4 has not been a subject of published scientific inquiry.

Further research is required to elucidate any potential biological activities and the underlying molecular mechanisms of this compound.

Structure Activity Relationship Sar Studies of 2 Chloro 5 3,4 Dimethoxybenzoyl Pyridine and Its Analogs

Impact of the Pyridine (B92270) Ring Substitution on Bioactivity

The pyridine scaffold is a privileged structure in drug discovery, and its substitution pattern significantly influences the biological activity of its derivatives. nih.govnih.gov The nature, position, and orientation of substituents on the pyridine ring can dramatically affect a compound's interaction with its biological target. nih.gov

In the context of 2-Chloro-5-(3,4-dimethoxybenzoyl)pyridine, the pyridine ring serves as a core scaffold. The bioactivity can be modulated by introducing various functional groups at different positions. For instance, the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electronic properties of the ring, which in turn can affect binding affinity and efficacy. nih.gov Studies on other pyridine derivatives have shown that even minor modifications, such as the position of a methyl group, can significantly impact bacterial activity. nih.gov

The substitution pattern on the pyridine ring can influence several key properties of the molecule, including:

Binding Affinity: The substituents can form crucial interactions, such as hydrogen bonds or hydrophobic interactions, with the active site of a receptor or enzyme.

Selectivity: Different substitution patterns can lead to varying affinities for different biological targets, thus influencing the selectivity of the compound.

Pharmacokinetic Properties: Modifications to the pyridine ring can affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Substitution Position Potential Impact on Bioactivity Example of Substituent Effect
C-3 and C-5Prone to electrophilic substitution under drastic conditions. nih.govIntroduction of a carboxyl group at the C-3 position has been shown to enhance bioactivity in other pyridines. nih.gov
C-2, C-4, and C-6More susceptible to nucleophilic substitution. nih.govThe presence of a phenol (B47542) moiety at the 4-position of a central pyridine ring has been shown to be important for dual topoisomerase inhibitory activity in other series. nih.gov

Role of the Chlorine Atom in Receptor Interactions

The presence of a chlorine atom at the 2-position of the pyridine ring is a key structural feature of this compound. Halogen atoms, particularly chlorine, can profoundly influence a molecule's biological activity through various mechanisms. eurochlor.orgchemrxiv.org The introduction of a chlorine atom can alter the compound's lipophilicity, electronic properties, and steric profile, all of which can impact receptor interactions. eurochlor.org

The chlorine atom in this compound likely plays several roles:

Increased Lipophilicity: The chlorine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and access its target.

Electronic Effects: As an electron-withdrawing group, the chlorine atom can influence the electron density of the pyridine ring, potentially affecting its pKa and its ability to participate in hydrogen bonding or other electronic interactions. nih.gov

Steric Influence: The size of the chlorine atom can influence the conformation of the molecule and its fit within a binding pocket. In some cases, a chloro substituent can act as a mimic for other groups like methyl. chemrxiv.org

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the receptor, which can contribute to binding affinity. chemrxiv.org

SAR studies on other chlorinated compounds have demonstrated that the position and number of chlorine atoms are crucial for activity. For instance, in a series of benzofuro[3,2-b]pyridine derivatives, chlorinated compounds showed better anti-proliferative activity than their non-chlorinated counterparts. nih.gov

Property Modified by Chlorine Effect on Receptor Interaction
LipophilicityMay enhance membrane permeability and access to hydrophobic binding pockets.
Electronic DistributionCan modulate the strength of hydrogen bonds and other polar interactions.
Steric ProfileCan provide a better fit into the receptor's binding site.
Halogen Bonding CapabilityCan form specific, stabilizing interactions with the receptor.

Contribution of the 3,4-Dimethoxybenzoyl Moiety to Efficacy

The key contributions of this moiety likely include:

Hydrogen Bond Acceptors: The oxygen atoms of the methoxy (B1213986) groups can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the active site of a receptor or enzyme.

Conformational Rigidity: The benzoyl linker can provide a degree of conformational rigidity, which can be favorable for binding to a specific target.

Electronic Properties: The methoxy groups are electron-donating, which can influence the electronic properties of the benzoyl ring and its interaction with the target.

Structure-activity relationship studies of other compounds containing a dimethoxybenzene moiety have highlighted the importance of the position and number of methoxy groups for biological activity. researchgate.net For example, in a series of pyrimido[4,5-c]quinolin-1(2H)-ones, methoxy substitution played a crucial role in their anticancer activity. researchgate.net Similarly, the 3,4,5-trimethoxyphenyl (TMP) moiety is a well-known tubulin-binding element in many anticancer agents. nih.gov While the compound has a 3,4-dimethoxy substitution, the principle of methoxy groups contributing to binding is relevant.

Structural Feature Potential Contribution to Efficacy
3,4-Dimethoxy SubstitutionProvides hydrogen bond acceptors and influences electronic properties for target interaction.
Benzoyl LinkerConnects the pyridine and dimethoxyphenyl rings, influencing the overall shape and flexibility of the molecule.

Rational Design Principles Based on SAR Data

Based on the analysis of the structural components of this compound and general SAR principles from related compounds, several rational design strategies can be proposed to develop new analogs with potentially enhanced bioactivity. mdpi.com

The rational design of new bioactive molecules is a cornerstone of modern drug discovery. mdpi.com By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity, researchers can develop a deeper understanding of the SAR and design more effective therapeutic agents.

Key principles for the rational design of analogs of this compound include:

Modification of Pyridine Ring Substituents:

Systematic exploration of different substituents (both electron-donating and electron-withdrawing) at various positions on the pyridine ring to probe the steric and electronic requirements of the biological target. nih.gov

Introduction of groups that can form additional hydrogen bonds or hydrophobic interactions.

Investigation of the Role of the Chlorine Atom:

Synthesis of analogs where the chlorine atom is replaced by other halogens (F, Br, I) to investigate the effect of size and electronegativity on activity.

Replacement of the chlorine atom with other small, lipophilic groups (e.g., methyl, cyano) to understand the importance of its steric and electronic contributions. chemrxiv.org

Exploration of the Dimethoxybenzoyl Moiety:

Varying the position and number of methoxy groups on the benzoyl ring to optimize interactions with the target. For instance, exploring a 3,4,5-trimethoxy substitution pattern has been fruitful in other series. nih.gov

Replacing the benzoyl ring with other aromatic or heteroaromatic systems to explore different binding modes.

Design Strategy Rationale Example Modification
Pyridine Ring ModificationTo optimize interactions with the target and improve pharmacokinetic properties.Replace the chlorine at C-2 with a methyl or trifluoromethyl group.
Halogen SubstitutionTo fine-tune lipophilicity, electronic properties, and potential for halogen bonding.Substitute the chlorine with bromine or fluorine.
Benzoyl Moiety AlterationTo explore different binding orientations and optimize hydrogen bonding interactions.Shift the methoxy groups to the 2,5- or 3,5-positions.

By applying these rational design principles, it is possible to systematically explore the chemical space around this compound and identify new analogs with improved therapeutic potential.

Computational Chemistry and in Silico Approaches for 2 Chloro 5 3,4 Dimethoxybenzoyl Pyridine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods can elucidate the electron distribution, molecular orbital energies, and other parameters that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) for Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-Chloro-5-(3,4-dimethoxybenzoyl)pyridine, DFT calculations can be employed to optimize its three-dimensional geometry and to compute various electronic properties that are indicative of its reactivity.

DFT studies on related heterocyclic compounds, such as other pyridine (B92270) derivatives, have demonstrated the utility of this approach. For instance, calculations at the B3LYP/6-311++G(d,p) level of theory are commonly used to determine the optimized molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Related Pyridine Derivative

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.1 eV
HOMO-LUMO Gap5.4 eV
Dipole Moment3.2 D

Note: The data in this table is representative of a typical pyridine derivative and is for illustrative purposes only, as specific data for this compound is not publicly available.

Fukui Indices for Nucleophilic and Electrophilic Sites

Fukui indices are a set of reactivity descriptors derived from DFT that help in identifying the most probable sites for nucleophilic and electrophilic attack on a molecule. These indices quantify the change in electron density at a particular atom when the total number of electrons in the system is changed.

There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (measures the reactivity of a site towards an electron-donating reagent).

f-(r) : for electrophilic attack (measures the reactivity of a site towards an electron-accepting reagent).

f0(r) : for radical attack.

By calculating the condensed Fukui indices for each atom in this compound, one could predict which atoms are most susceptible to different types of chemical reactions. For instance, atoms with a high f+ value would be likely sites for nucleophilic attack, while those with a high f- value would be prone to electrophilic attack. This information is crucial for understanding the molecule's metabolic fate and for designing synthetic routes.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule, typically a protein receptor. These methods are instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action.

Prediction of Binding Modes with Biological Targets

Molecular docking simulations can predict the preferred orientation of this compound when bound to a specific biological target. The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, which is an estimation of the strength of the interaction.

Studies on similar 2-chloro-pyridine derivatives have shown that these molecules can bind to a variety of protein targets. For example, in a study of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, molecular docking was used to confirm their binding to cancer-related proteins such as 6FS1 and 6FSO. nih.gov The binding mode is determined by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the carbonyl group, the pyridine nitrogen, and the methoxy (B1213986) groups could all participate in hydrogen bonding with amino acid residues in a protein's active site.

Elucidation of Hydrophobic Pocket Interactions

Hydrophobic interactions play a crucial role in the binding of ligands to proteins. The nonpolar regions of a ligand tend to interact favorably with hydrophobic pockets in the binding site, which are lined with nonpolar amino acid residues.

The 3,4-dimethoxybenzoyl moiety of this compound, with its aromatic ring and methyl groups, is a significant hydrophobic region. Molecular docking simulations can visualize and quantify the interactions of this part of the molecule with hydrophobic residues such as leucine, isoleucine, valine, and phenylalanine within a protein's binding pocket. The shape and size of the hydrophobic pocket must be complementary to the ligand for a stable interaction. The elucidation of these interactions is key to understanding the specificity and affinity of the ligand for its target.

Computational Pharmacokinetic Prediction for Drug Design (ADMET)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery. These computational models estimate the pharmacokinetic and toxicological properties of a compound, helping to identify potential liabilities early in the drug development process.

For this compound, a comprehensive in silico ADMET profile would provide valuable insights into its drug-likeness. Various computational tools and web servers are available to predict these properties based on the molecule's structure.

Table 2: Illustrative Predicted ADMET Properties for a Pyridine Derivative

PropertyPredicted ValueAcceptable Range
Absorption
Human Intestinal AbsorptionHighHigh
Caco-2 PermeabilityModerate>-5.15 log cm/s
Distribution
BBB PermeabilityLowLogBB > -1
Plasma Protein BindingHigh< 90%
Metabolism
CYP2D6 InhibitorNoNo
CYP3A4 InhibitorYesNo
Excretion
Total Clearance0.5 L/hr/kg-
Toxicity
AMES ToxicityNon-mutagenicNon-mutagenic
hERG I InhibitorLow riskLow risk

Note: The data in this table is representative of a typical pyridine derivative and is for illustrative purposes only, as specific data for this compound is not publicly available.

These predictions are based on quantitative structure-property relationship (QSPR) models and other algorithms that have been trained on large datasets of experimental data. For example, Lipinski's rule of five is a commonly used filter to assess the oral bioavailability of a compound. A computational analysis of this compound would likely show that it adheres to these rules, suggesting it has the potential to be an orally active drug. Predictions on its potential to inhibit cytochrome P450 enzymes are also crucial, as this can lead to drug-drug interactions.

Application in Lead Optimization Strategies

Lead optimization is a critical, iterative process in drug development that aims to transform a promising hit compound into a viable drug candidate. For this compound, a molecule with potential biological activity, in silico lead optimization strategies can be employed to systematically explore chemical space and predict the properties of novel analogs before their synthesis. This approach significantly reduces the time and cost associated with traditional trial-and-error methods.

The core of in silico lead optimization revolves around understanding the interactions between the lead compound and its biological target. While specific target information for this compound is not extensively detailed in public literature, a hypothetical lead optimization workflow can be constructed based on established computational techniques applied to structurally similar molecules, such as other benzoylpyridine derivatives.

A key computational tool in this process is molecular docking . This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies would be initiated by placing the molecule into the binding site of its putative target. The resulting binding pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to its binding affinity.

Once the binding mode is established, structure-activity relationship (SAR) studies can be performed in silico. This involves making virtual modifications to the parent molecule and evaluating the impact of these changes on its binding affinity and other properties. For instance, modifications could be made to the chloro, dimethoxy, or pyridine moieties of this compound to explore different substitutions that could enhance its activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful technique used in lead optimization. QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. By developing a QSAR model for a series of this compound analogs, it becomes possible to predict the activity of new, unsynthesized compounds. This allows for the prioritization of molecules that are most likely to have improved potency.

The following data tables illustrate a hypothetical in silico lead optimization study for this compound, showcasing how different modifications could be evaluated using computational methods.

Table 1: Hypothetical In Silico Evaluation of Modifications to the Pyridine Ring

Compound ID Modification at 2-position Predicted Binding Affinity (kcal/mol) Predicted ADME Score
Lead-001 -Cl-8.50.75
Analog-001 -F-8.20.78
Analog-002 -Br-8.70.72
Analog-003 -CH3-7.90.81
Analog-004 -CN-9.10.69

In this hypothetical scenario, the computational model predicts that replacing the chloro group with a cyano group could enhance binding affinity.

Table 2: Hypothetical In Silico Evaluation of Modifications to the Benzoyl Ring

Compound ID Modification at 3,4-positions Predicted Binding Affinity (kcal/mol) Predicted Selectivity Score
Lead-001 3,4-dimethoxy-8.50.85
Analog-005 3,4-dichloro-8.90.82
Analog-006 3,4-dihydroxy-9.20.91
Analog-007 3-methoxy, 4-hydroxy-9.50.95
Analog-008 3,4-difluoro-8.30.88

Based on these hypothetical in silico results, the introduction of hydroxyl groups on the benzoyl ring, particularly a combination of a methoxy and a hydroxyl group, is predicted to significantly improve both binding affinity and selectivity.

These in silico predictions would then be used to guide the synthesis of the most promising analogs for experimental validation. This iterative cycle of computational prediction and experimental testing is the hallmark of modern lead optimization strategies, enabling the efficient development of novel drug candidates. The application of these computational approaches to this compound would undoubtedly accelerate its journey from a lead compound to a potential therapeutic agent.

Design, Synthesis, and Evaluation of Novel 2 Chloro 5 3,4 Dimethoxybenzoyl Pyridine Derivatives

Synthetic Strategies for Modifying the Pyridine (B92270) Core

The pyridine ring of 2-Chloro-5-(3,4-dimethoxybenzoyl)pyridine offers several avenues for synthetic modification, primarily centered around the reactive 2-chloro substituent and the inherent properties of the pyridine nucleus. The chlorine atom at the C-2 position is a versatile handle for introducing a wide range of functional groups through various chemical transformations. wikipedia.org

One of the most common strategies is the nucleophilic aromatic substitution of the chloride. The electron-withdrawing nature of the pyridine nitrogen facilitates the displacement of the chloro group by a variety of nucleophiles. wikipedia.org This allows for the introduction of oxygen, nitrogen, and sulfur-containing functional groups. Another powerful technique is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This method enables the formation of new carbon-carbon bonds, allowing for the attachment of various aryl or alkyl groups at the C-2 position, significantly increasing molecular diversity. mdpi.com

Directed ortho-metallation is another sophisticated strategy for functionalizing the pyridine ring. By using strong bases, it is possible to selectively deprotonate a position on the ring, typically ortho to an existing substituent, creating a nucleophilic site for reaction with various electrophiles. rsc.orgresearchgate.net While the 2-chloro substituent itself can direct metallation, the reaction conditions must be carefully controlled to avoid unwanted side reactions. rsc.org Furthermore, the pyridine nitrogen can be oxidized to form a pyridine-N-oxide, which alters the electronic properties of the ring, modifying its reactivity towards both electrophilic and nucleophilic reagents and enabling substitution patterns not achievable with the parent pyridine. wikipedia.org

Table 1: Synthetic Strategies for Pyridine Core Modification This table is interactive and can be sorted by clicking on the column headers.

Strategy Reagent/Catalyst Type of Modification Reference
Nucleophilic Substitution Glutathione, Amines, Alcohols Displacement of chlorine with S, N, or O-nucleophiles nih.gov
Suzuki Cross-Coupling Arylboronic acids, Pd catalyst (e.g., APhos Pd G3) C-C bond formation, introduction of aryl groups mdpi.com
Directed Metallation Strong bases (e.g., BuLi, LDA) Functionalization adjacent to the chloro group rsc.orgresearchgate.net

Approaches to Derivatization of the Benzoyl Moiety

The 3,4-dimethoxybenzoyl portion of the molecule provides additional sites for derivatization, primarily at the carbonyl group. A common and effective approach involves converting the corresponding 3,4-dimethoxybenzoic acid into a more reactive acyl chloride. This transformation is typically achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). google.com

Once formed, 3,4-dimethoxybenzoyl chloride is a potent acylating agent that can readily undergo nucleophilic acyl substitution with a wide array of nucleophiles. Reaction with alcohols leads to the formation of esters, while reaction with primary or secondary amines yields the corresponding amides. This versatility allows for the introduction of diverse functional groups and structural motifs onto the benzoyl core, which can be used to modulate the compound's physicochemical properties, such as solubility and lipophilicity, and to explore new interactions with biological targets. nih.gov The two methoxy (B1213986) groups on the benzene (B151609) ring are generally stable but can be cleaved under specific conditions to yield hydroxyl groups, opening up further possibilities for derivatization, such as ether or ester formation.

Table 2: Derivatization of the Benzoyl Moiety via Acyl Chloride This table is interactive and can be sorted by clicking on the column headers.

Nucleophile Reagent Class Resulting Functional Group Reference
R-OH Alcohol Ester (-COOR)
R-NH₂ Primary Amine Secondary Amide (-CONHR)
R₂NH Secondary Amine Tertiary Amide (-CONR₂)

Investigation of Novel Heterocyclic Analogs

To explore a broader chemical space and discover novel structures with potentially improved biological activity, the core heterocyclic system of this compound can be replaced with various bioisosteres or incorporated into larger, fused ring systems. Bioisosteric replacement, a key strategy in drug design, involves substituting one atom or group with another that has similar physical or chemical properties. For instance, the pyridine ring could be replaced by other nitrogen-containing six-membered aromatic heterocycles like pyrimidine (B1678525), pyrazine, or pyridazine, which possess different electronic distributions and hydrogen bonding capabilities. msu.edulibretexts.org

Furthermore, the synthesis of fused heterocyclic systems can lead to more rigid and conformationally constrained analogs, which may exhibit enhanced selectivity and potency. Research has shown that fusing pyridine with other rings, such as in pyrano[3,2-c]pyridines, pyrido[4,3-d]-pyrimidines, and pyrazolo[4,3-c]pyridines, can yield compounds with significant anticancer properties. nih.govmdpi.comnih.gov These complex scaffolds offer unique three-dimensional shapes and functionalities for interaction with biological macromolecules. The investigation of such analogs allows for a comprehensive exploration of the structure-activity relationship (SAR), providing insights into the key structural features required for a desired biological effect.

Table 3: Potential Heterocyclic Analogs and Scaffolds This table is interactive and can be sorted by clicking on the column headers.

Analog Type Example Scaffold Rationale for Investigation Reference
Bioisosteric Replacement Pyrimidine Modulate electronic properties and H-bonding capacity libretexts.org
Fused Heterocycle Pyrano[3,2-c]pyridine Introduce conformational rigidity, potential anticancer activity nih.govmdpi.com
Fused Heterocycle Pyrazolo[4,3-c]pyridine Explore novel chemical space with known biological relevance nih.gov

Comparative Biological Profiling of Designed Derivatives

A crucial step in the development of novel compounds is the systematic evaluation and comparison of their biological activities. Pyridine-based compounds are known to possess a wide spectrum of biological effects, including antimicrobial and anticancer activities. nih.govmdpi.com The biological profiling of newly synthesized derivatives of this compound allows for the establishment of a clear structure-activity relationship (SAR).

Typically, derivatives are screened against a panel of relevant biological targets. For anticancer research, this often involves in vitro cytotoxicity assays, such as the MTT assay, against various human cancer cell lines (e.g., Huh-7, A549, MCF-7). nih.gov For antimicrobial applications, the minimum inhibitory concentration (MIC) is determined against a range of bacterial and fungal strains. mdpi.com

By comparing the activity of the derivatives to the parent compound, researchers can deduce the impact of specific structural modifications. For example, the data might reveal that introducing a particular functional group on the pyridine core enhances potency against a specific cancer cell line, while modifying the benzoyl moiety improves antimicrobial selectivity. This comparative approach is essential for guiding the iterative process of drug design, leading to the identification of lead compounds with optimized efficacy and desirable properties.

Table 4: Illustrative Comparative Biological Activity of Pyridine Derivatives This table presents hypothetical data based on published findings for similar compounds to illustrate the concept of comparative profiling. This table is interactive and can be sorted by clicking on the column headers.

Compound Modification from Parent Scaffold Anticancer Activity (IC₅₀, µM) vs. MCF-7 Antimicrobial Activity (MIC, µg/mL) vs. S. aureus Reference
Parent Scaffold This compound >50 64 nih.govmdpi.com
Derivative A 2-Amino substitution on pyridine 25.5 32 nih.govmdpi.com
Derivative B 2-(4-Fluorophenyl) substitution on pyridine 12.1 48 nih.govmdpi.com
Derivative C Amide formation on benzoyl moiety (with piperidine) 45.2 16 nih.govmdpi.com

Future Perspectives and Emerging Research Avenues for 2 Chloro 5 3,4 Dimethoxybenzoyl Pyridine

Advanced Methodologies for Biological Screening

The identification of novel biological targets and activities for 2-Chloro-5-(3,4-dimethoxybenzoyl)pyridine and its derivatives will be significantly accelerated by the adoption of advanced screening methodologies. Traditional screening methods are being supplemented and replaced by more efficient and informative techniques.

High-Throughput Screening (HTS): HTS allows for the rapid testing of vast libraries of compounds against specific biological targets. Derivatives of this compound can be synthesized and screened against panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzyme classes to identify novel activities.

Virtual Screening and Molecular Docking: Computational methods are instrumental in prioritizing candidates for synthesis and biological testing. mdpi.com Virtual screening can be used to dock a virtual library of derivatives of this compound into the binding sites of various protein targets. For instance, docking studies on pyridine (B92270) derivatives have been used to investigate their interactions with enzymes like dihydrofolate reductase, revealing key hydrogen and hydrophobic interactions that inform their biological activity. nih.gov

Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models to identify agents that produce a desired physiological effect, without a priori knowledge of the specific molecular target. This is particularly useful for complex diseases. For example, derivatives of the related 7-azaindazole scaffold have shown significant anti-proliferation of acute myeloid leukemia (AML) cell lines. researchgate.net

Fragment-Based Drug Discovery (FBDD): The core scaffolds of this compound, namely the 2-chloropyridine (B119429) and the 3,4-dimethoxybenzoyl moieties, can be used as starting points in FBDD campaigns to build potent and selective inhibitors for various targets.

Screening MethodologyDescriptionApplication to this compoundPotential Outcome
High-Throughput Screening (HTS)Automated testing of large numbers of compounds against a biological target.Screening a library of derivatives against a panel of cancer-related kinases.Identification of novel kinase inhibitors.
Virtual ScreeningComputational docking of compounds into the active site of a target protein. mdpi.comDocking analogues into the binding sites of enzymes implicated in neurodegenerative diseases.Prioritization of compounds for synthesis with predicted high binding affinity.
Phenotypic ScreeningTesting compounds in disease-relevant cellular or organismal models.Evaluating derivatives for their ability to protect neurons from oxidative stress in a cell culture model.Discovery of compounds with neuroprotective effects, even if the exact target is unknown.

Exploration of Novel Therapeutic Indications

Research into pyridine and benzoyl-containing compounds has revealed a wide range of biological activities, suggesting that this compound could be a promising starting point for developing treatments for various diseases.

Anticancer Activity: Many pyridine derivatives exhibit potent anticancer properties. For example, compounds based on a 7-azaindazole scaffold have been developed as highly potent PI3K/mTOR dual inhibitors for the treatment of acute myeloid leukemia (AML). researchgate.netnih.gov The 2-(3',4',5'-trimethoxybenzoyl) moiety, structurally similar to the 3,4-dimethoxybenzoyl group, is a key feature of a class of potent inhibitors of tubulin polymerization, which are effective anticancer agents. nih.gov Given these precedents, derivatives of this compound are prime candidates for development as novel antineoplastic agents.

Antimalarial Agents: Pyridine derivatives have been synthesized and evaluated for their anti-malarial activity against Plasmodium berghei and Plasmodium falciparum. nih.gov Some analogues have shown significant inhibition of parasite multiplication. nih.gov The development of new antimalarial drugs is a global health priority, and the this compound scaffold could be explored for this purpose.

Neurological Disorders: The pyridine ring is a core component of molecules targeting the central nervous system. For instance, analogues of 2-chloropyridine have been developed as potential positron emission tomography (PET) imaging agents for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in various neurological conditions. nih.gov Furthermore, pyrazolo[3,4-b]pyridines have been identified as a new family of TASK-3 channel blockers, which are appealing targets for new neurological therapies. mdpi.com

Kinase Inhibitors: The pyridine scaffold is prevalent in kinase inhibitors. Disubstituted isothiazolo[4,3-b]pyridines, synthesized from 2,4-dichloro-3-nitropyridine, are known inhibitors of cyclin G-associated kinase (GAK). researchgate.net This suggests that the 2-chloropyridine core could be functionalized to target other kinases involved in various diseases.

Therapeutic AreaRelevant Finding for Related CompoundsPotential Application for this compound DerivativesReference
Oncology7-azaindazole derivatives act as PI3K/mTOR dual inhibitors for AML.Development of novel kinase inhibitors for various cancers. researchgate.netnih.gov
Oncology2-(3',4',5'-trimethoxybenzoyl) derivatives inhibit tubulin polymerization.Exploration as antimitotic agents for cancer therapy. nih.gov
Infectious DiseasesPyridine derivatives show in vivo anti-malarial activity against Plasmodium berghei.Design of new antimalarial drugs to combat resistance. nih.gov
NeurologyPyrazolo[3,4-b]pyridines are blockers of TASK-3 potassium channels.Development of therapies for neurological disorders involving ion channel dysfunction. mdpi.com
Medical Imaging2-chloropyridine analogues are potential PET imaging agents for nicotinic acetylcholine receptors.Creation of novel diagnostic tools for brain imaging. nih.gov

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by reducing time and costs. nih.gov These technologies can be powerfully applied to the development of drugs based on the this compound scaffold.

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and validate novel drug targets for which derivatives of this compound might be effective.

De Novo Drug Design: Generative AI models can design novel molecules with desired pharmacological properties from the ground up. nih.gov Using the this compound scaffold as a constraint, these models can generate new derivatives optimized for binding to a specific target while possessing favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

Predictive Modeling: ML models can be trained to predict the bioactivity, physicochemical properties, and potential toxicity of novel derivatives before they are synthesized. nih.gov This allows researchers to focus resources on the most promising candidates, significantly accelerating the discovery pipeline. For example, ML frameworks can be used to estimate binding affinities (e.g., KD) between ligands and proteins. nih.gov

Synthesis Planning: AI tools are also being developed to assist in planning the chemical synthesis of complex molecules, potentially suggesting more efficient or higher-yielding routes to new derivatives of this compound. nih.gov

Green Chemistry Approaches in Synthetic Development

The principles of green chemistry are increasingly important in pharmaceutical manufacturing to minimize environmental impact. Future development of this compound and its analogues will benefit from the adoption of more sustainable synthetic methods. Traditional synthesis methods often rely on hazardous solvents and reagents. rasayanjournal.co.in

Solvent-Free and Alternative Solvents: Performing reactions in the absence of solvents or using environmentally benign solvents like ionic liquids can significantly reduce chemical waste. rasayanjournal.co.in

Mechanochemistry: Ball milling is a mechanical technique that can drive chemical reactions in a solvent-free environment, often leading to high yields and simplified product purification. rasayanjournal.co.inrsc.org This approach is suitable for multicomponent reactions to build complex heterocyclic systems. rsc.org

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times, increase product yields, and lead to cleaner reactions compared to conventional heating methods. This has been successfully applied to the synthesis of pyrimidine (B1678525) derivatives. rasayanjournal.co.in

Catalysis: The use of efficient and recyclable catalysts, such as modified ZnO nanoparticles or iridium-containing catalysts, can improve the selectivity and efficiency of synthetic steps while minimizing waste. rasayanjournal.co.ingoogle.com For example, Suzuki reactions, which are useful for creating C-C bonds in molecules like substituted pyridines, can be performed under greener conditions. google.comresearchgate.net

Green Chemistry ApproachPrinciplePotential Application in Synthesizing Derivatives
Mechanochemistry (Ball Milling)Using mechanical force to induce chemical reactions, often without solvents. rasayanjournal.co.inOne-pot, solvent-free synthesis of complex pyridine-based heterocycles. rsc.org
Microwave-Assisted SynthesisUsing microwave energy to heat reactions, reducing reaction times and increasing yields. rasayanjournal.co.inRapid synthesis of a library of this compound analogues for screening.
Use of Greener SolventsReplacing hazardous organic solvents with safer alternatives like ionic liquids or water. rasayanjournal.co.inPerforming coupling reactions (e.g., Suzuki, Wittig) in aqueous media. google.comresearchgate.net
CatalysisEmploying catalysts to increase reaction efficiency and selectivity, allowing for milder conditions.Using recyclable catalysts for hydrogenation or cross-coupling reactions to reduce metal waste. rasayanjournal.co.ingoogle.com

Q & A

Q. What synthetic routes are recommended for preparing 2-Chloro-5-(3,4-dimethoxybenzoyl)pyridine, and how can reaction conditions be optimized?

A multi-step synthesis approach is typically employed. First, introduce the 3,4-dimethoxybenzoyl group via Friedel-Crafts acylation or coupling reactions (e.g., Suzuki-Miyaura), followed by chlorination at the pyridine ring’s 2-position. Key considerations include:

  • Catalyst selection : Use Pd-based catalysts for coupling reactions, ensuring compatibility with halogenated intermediates .
  • Temperature control : Maintain reactions between 80–120°C to balance reactivity and side-product formation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water mixtures) improves yield and purity .

Q. How should researchers handle and store this compound to ensure safety and stability?

Referencing safety protocols for analogous chlorinated pyridines :

  • Handling : Use nitrile gloves, lab coats, and fume hoods. Avoid skin/eye contact; wash immediately with water if exposed.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation.
  • Disposal : Follow local regulations for halogenated waste; incineration with scrubbing is recommended .

Q. What spectroscopic techniques are effective for characterizing this compound?

  • NMR : Use 13C^{13}\text{C}-NMR to confirm carbonyl and aromatic carbons (δ ~160–170 ppm for benzoyl, δ ~120–150 ppm for pyridine) . 1H^{1}\text{H}-NMR resolves methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~306.07).
  • IR : Strong C=O stretch (~1680 cm⁻¹) and C-Cl (~750 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

Regioselective functionalization often hinges on directing groups and reaction conditions:

  • Electrophilic substitution : The electron-withdrawing chloro group directs reactions to the pyridine’s 4-position. Use Lewis acids (e.g., AlCl₃) to enhance selectivity .
  • Cross-coupling : Protect the benzoyl group (e.g., as a methyl ether) before Pd-catalyzed couplings to avoid side reactions .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility and reaction efficiency .

Q. What computational methods predict reactivity and derivatization sites for this compound?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The pyridine’s 4-position and benzoyl para-methoxy group are reactive hotspots .
  • Molecular docking : Screen for interactions with biological targets (e.g., enzymes) using software like MOE. The benzoyl moiety may bind hydrophobic pockets .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties, guiding drug design .

Q. How can contradictions in NMR data for halogenated pyridine derivatives be resolved?

  • Decoupling experiments : Use 1H^{1}\text{H}-13C^{13}\text{C} HSQC to assign overlapping aromatic signals .
  • Solvent variation : Compare DMSO-d₆ vs. CDCl₃ spectra; methoxy groups show solvent-dependent shifts .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in substituent positioning .

Methodological Considerations Table

TechniqueApplicationKey ParametersReference
Suzuki-Miyaura CouplingBenzoyl group introductionPd(PPh₃)₄, Na₂CO₃, 90°C
Column ChromatographyPurificationSilica gel, hexane/EtOAc (3:1)
19F^{19}\text{F}-NMR (if fluorinated analogs)Halogen trackingδ -110 to -120 ppm for CF₃
DFT CalculationsReactivity predictionB3LYP/6-311+G(d,p) basis set

Notes on Evidence Limitations

While direct data on this compound is limited in the provided evidence, methodologies from analogous compounds (e.g., 2-Chloro-5-(trifluoromethyl)pyridine , chloromethylpyridines ) were extrapolated. Researchers should validate protocols with pilot studies.

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Feasible Synthetic Routes

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2-Chloro-5-(3,4-dimethoxybenzoyl)pyridine
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Reactant of Route 2
2-Chloro-5-(3,4-dimethoxybenzoyl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.